molecular formula C14H14N2O2S2 B4560904 N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide

N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide

Cat. No.: B4560904
M. Wt: 306.4 g/mol
InChI Key: OPBPOGNVRJWWCY-UHFFFAOYSA-N
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Description

N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H14N2O2S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.04967004 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Chemical Modification Applications

Research into the scientific applications of N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide and related compounds focuses on their biological activities and potential for chemical modification, providing valuable insights into their versatile applications in scientific research.

  • Antibacterial and Antifungal Activities : Thiophene derivatives, including compounds related to this compound, have shown significant antibacterial and antifungal properties. Studies highlight their potential in developing new antimicrobial agents, contributing to the ongoing battle against resistant microbial strains. Notable is the work on two biologically active thiophene-3-carboxamide derivatives demonstrating these activities (Vasu et al., 2003).

  • Chemoselective Thionation-Cyclization : The chemoselective thionation-cyclization of functionalized enamides to synthesize thiazoles highlights a novel application. This one-step process mediated by Lawesson's reagent offers an efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, opening avenues for the synthesis of heterocyclic compounds with potential biological activities (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

  • Radiosensitizers and Cytotoxins : Another intriguing application is in the development of radiosensitizers and bioreductively activated cytotoxins. Nitrothiophene derivatives, structurally similar to this compound, have been evaluated for their potential in enhancing radiotherapy's efficacy and selectively targeting hypoxic tumor cells, offering insights into cancer treatment strategies (M. Threadgill et al., 1991).

  • Protein Thioacylation : The design and synthesis of various thioacylating reagents for protein chemical modification present a method for introducing thioamide bonds into proteins. This process, involving carboxylic dithioesters and acids, suggests a pathway for the structural modification of proteins, potentially impacting enzyme activity, stability, and protein-protein interactions, with broad implications for biotechnology and pharmacology (G. Levesque et al., 2000).

  • Antinociceptive Activity : The exploration of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides for antinociceptive (pain-relieving) activity underscores the potential of thiophene derivatives in developing new analgesic drugs. This research avenue could lead to novel treatments for pain management, addressing a significant need in medical care (S. A. Shipilovskikh et al., 2020).

Properties

IUPAC Name

N-[2-(3-methylsulfanylanilino)-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-19-11-5-2-4-10(8-11)16-13(17)9-15-14(18)12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBPOGNVRJWWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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